Home > Products > Screening Compounds P2375 > Brucine dihydrate
Brucine dihydrate - 5892-11-5

Brucine dihydrate

Catalog Number: EVT-355202
CAS Number: 5892-11-5
Molecular Formula: C23H34N2O8
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion.
Brucine is a monoterpenoid indole alkaloid and an organic heteroheptacyclic compound.
Brucine is a natural product found in Strychnos ignatii, Strychnos wallichiana, and other organisms with data available.
Brucine is a plant toxin found in several species, most notably the Strychnine tree (Strychnos nux-vomica L.). Medically, brucine is primarily used in the regulation of high blood pressure and other comparatively benign cardiac ailments. (L1227)
Synthesis Analysis

Methods

Brucine dihydrate can be synthesized through several methods, primarily involving the hydration of brucine. One common method includes stirring a suspension of brucine in water at temperatures between 40 and 50 °C for approximately one day. This method facilitates the formation of the dihydrate by allowing water molecules to integrate into the crystal lattice of brucine .

Technical Details

The synthesis process typically requires careful control of temperature and concentration to ensure optimal hydration without leading to decomposition or formation of undesired hydrates. The resulting product can be characterized using various analytical techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, to confirm its structure and purity .

Molecular Structure Analysis

Brucine dihydrate exhibits a complex molecular structure characterized by its chiral centers, which contribute to its optical activity. The presence of two water molecules in its formula indicates that it forms hydrogen bonds with these water molecules, influencing its physical properties.

Structure Data

  • Molecular Formula: C23H26N2O42H2OC_{23}H_{26}N_{2}O_{4}\cdot 2H_{2}O
  • Molecular Weight: 430.50 g/mol
  • Melting Point: 176–178 °C

The crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

Brucine dihydrate participates in various chemical reactions typical for alkaloids. It can undergo hydrolysis or react with acids and bases due to its basic nitrogen atoms.

Reactions and Technical Details

Brucine dihydrate has been utilized in synthesizing brucine derivatives through reactions with other organic compounds. For example, it can react with boric acid and various amines under specific conditions to yield different derivatives . The reactivity is influenced by the presence of functional groups in the molecule, which can be exploited for further chemical transformations.

Mechanism of Action

The mechanism of action of brucine dihydrate primarily relates to its pharmacological effects when used in biological systems. It acts on various receptors and enzymes, influencing neurotransmitter systems.

Process and Data

Brucine has been shown to affect the central nervous system by acting as a competitive antagonist at certain receptors. Its pharmacological profile includes analgesic and anti-inflammatory activities, making it a subject of interest in medicinal chemistry . The specific pathways involve modulation of calcium ion channels and interaction with neurotransmitter release mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: 176–178 °C

Chemical Properties

Brucine dihydrate is stable under normal conditions but may decompose upon prolonged exposure to heat or moisture. Its reactivity with acids and bases makes it versatile for various applications in organic synthesis .

Applications

Brucine dihydrate finds applications primarily in pharmaceuticals and organic chemistry:

  • Resolving Agent: Used for separating chiral compounds in pharmaceutical formulations.
  • Research Applications: Explored for its potential therapeutic effects, including anti-cancer properties.
  • Chemical Synthesis: Serves as a starting material for synthesizing various brucine derivatives that have enhanced pharmacological profiles .
Pharmacological Mechanisms and Therapeutic Potential

Anti-Tumor Activity and Molecular Targets

Brucine dihydrate, a major alkaloid derived from Strychnos nux-vomica L. seeds, demonstrates multi-targeted anti-tumor activity across diverse cancer types. Its mechanisms involve selective modulation of critical signaling pathways regulating apoptosis, metastasis, and angiogenesis.

Modulation of Apoptotic Pathways in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), brucine dihydrate induces mitochondrial-mediated apoptosis through calcium-dependent mechanisms. Studies using HepG2 cells demonstrate that brucine significantly increases intracellular calcium concentrations, triggering mitochondrial depolarization and subsequent activation of caspase cascades [1]. This calcium dysregulation disrupts mitochondrial membrane potential, facilitating cytochrome c release and initiation of the intrinsic apoptotic pathway. Further research indicates brucine suppresses hypoxia-inducible factor-1 (HIF-1) signaling, a critical regulator of tumor adaptation to hypoxia [1] [6]. By inhibiting HIF-1α stabilization and transcriptional activity, brucine reduces expression of downstream survival genes, thereby sensitizing HCC cells to apoptosis under low-oxygen conditions – a hallmark of advanced solid tumors.

Table 1: Brucine Dihydrate-Induced Apoptotic Markers in Hepatocellular Carcinoma Models

Molecular TargetEffect of BrucineDownstream ConsequencesExperimental Model
Intracellular Ca²⁺Concentration increaseMitochondrial depolarizationHepG2 cells
Bax/Bcl-2 ratioSignificant increaseCytochrome c releaseIn vitro HCC models
HIF-1α pathwaySuppressionReduced tumor adaptation to hypoxiaHypoxic HepG2 cells
Caspase-3/9ActivationExecution phase of apoptosisHepG2 cell assays

Wnt/β-Catenin Signaling Inhibition in Colorectal Cancer

Brucine dihydrate exerts potent anti-proliferative and anti-metastatic effects in colorectal cancer through selective inhibition of the Wnt/β-catenin pathway. In LoVo colorectal cancer cells, brucine treatment significantly reduces nuclear translocation of β-catenin, the central transcriptional activator of Wnt signaling [1]. This inhibition downregulates expression of key oncogenic targets including cyclin D1 and c-Myc, resulting in G1 cell cycle arrest and suppression of malignant proliferation [1] [6]. Additionally, brucine interferes with kinase insert domain receptor (KDR) signaling, a critical pathway for tumor angiogenesis. By disrupting vascular endothelial growth factor (VEGF)-mediated activation of KDR (VEGFR-2), brucine reduces tumor vascularization and nutrient supply, effectively starving colorectal tumors [1]. This dual targeting of proliferative and angiogenic pathways positions brucine as a promising multi-mechanistic agent for colorectal cancer intervention.

Bone Metastasis Suppression via OPG/RANKL/RANK Axis

Brucine dihydrate demonstrates significant efficacy against bone metastasis in breast cancer through modulation of osteoclastogenic pathways. In triple-negative breast cancer models (MDA-MB-231 cells), brucine treatment rebalances the OPG/RANKL/RANK signaling axis that regulates osteoclast differentiation and activity [1]. Specifically, brucine upregulates osteoprotegerin (OPG) expression while suppressing receptor activator of nuclear factor kappa-B ligand (RANKL) production by osteoblasts and tumor cells. This altered OPG/RANKL ratio competitively inhibits RANK activation on osteoclast precursors, thereby reducing osteoclast-mediated bone resorption [1]. Additionally, brucine suppresses matrix metalloproteinase (MMP)-2 and MMP-9 expression and activity, enzymes critical for extracellular matrix degradation and metastatic spread to bone tissue. In co-culture systems with osteoblasts (MC3T3-E1) and breast cancer cells, brucine significantly inhibited tumor-induced osteoclast differentiation and bone resorption pit formation, confirming its protective effects against osteolytic metastasis [1] [4].

Table 2: Brucine Dihydrate Effects on Bone Metastasis Markers

Biological MarkerEffect of BrucineFunctional ConsequenceExperimental System
RANKL expressionDownregulationReduced osteoclast activationMDA-MB-231/MC3T3-E1 co-culture
OPG expressionUpregulationCompetitive RANK inhibitionBone metastasis nude mouse model
MMP-2/MMP-9Activity reductionDecreased extracellular matrix degradationIn vitro invasion assays
CXCR4 expressionSuppressionInhibition of metastatic homing to boneBreast cancer cell lines

Neuropharmacological Interactions and Glycine Receptor Antagonism

Brucine dihydrate functions as a competitive antagonist at glycine receptors (GlyRs) in the central nervous system. This interaction occurs at strychnine-binding sites, though with reduced affinity compared to strychnine itself [5] [7]. Glycine receptors are ligand-gated chloride channels predominantly located in the spinal cord and brainstem, where they mediate inhibitory neurotransmission. Brucine's antagonism disrupts glycinergic inhibition, potentially leading to neuronal hyperexcitability. However, this mechanism may also underpin emerging therapeutic applications for neurological disorders involving glycinergic pathway dysfunction. Research suggests brucine's structural similarity to glycine enables specific binding to α-subunit interfaces of pentameric GlyRs, thereby blocking glycine-induced chloride currents [7]. Notably, brucine exhibits approximately 1/40th the toxicity of strychnine (LD₅₀ = 50.10 mg/kg vs. 1.10 mg/kg for strychnine), suggesting potential for wider therapeutic exploitation of its glycine antagonism with reduced neurological risk [5].

Anti-Inflammatory Pathways and COX-2 Regulation

Brucine dihydrate demonstrates significant anti-inflammatory activity through selective suppression of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) signaling. In vitro studies using various cell models reveal that brucine downregulates both COX-2 expression and enzymatic activity, reducing prostaglandin E2 (PGE₂) synthesis without significantly affecting constitutive COX-1 activity [1] [3]. This selective inhibition contrasts with nonsteroidal anti-inflammatory drugs (NSAIDs) and positions brucine as a potential anti-inflammatory agent with potentially reduced gastrointestinal toxicity. Mechanistically, brucine inhibits IκB kinase (IKK) activity, preventing phosphorylation and degradation of IκBα – the cytoplasmic inhibitor of NF-κB. Consequently, nuclear translocation of the p50/p65 NF-κB heterodimer is impaired, reducing transcription of pro-inflammatory genes including COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) [1] [3]. In lung cancer models (A549 cells), brucine-mediated NF-κB inhibition correlated with reduced COX-2 expression and decreased cell viability, suggesting dual anti-inflammatory and anti-tumor effects [1].

Table 3: Anti-Inflammatory Mechanisms of Brucine Dihydrate

Inflammatory PathwayMolecular EffectDownstream ImpactExperimental Validation
NF-κB signalingInhibition of IκB phosphorylationReduced nuclear translocation of p65Western blot, immunofluorescence
COX-2 expressionTranscriptional downregulationDecreased PGE₂ productionELISA, qRT-PCR
TNF-α productionSuppressionAttenuated inflammatory cascadeMacrophage culture models
JAK-STAT pathwayInhibition in U266 cellsReduced inflammatory cytokine signalingMultiple myeloma cell studies

Properties

CAS Number

5892-11-5

Product Name

Brucine dihydrate

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate

Molecular Formula

C23H34N2O8

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1

InChI Key

XLXHHXCMBNBDMP-BEYGIVOKSA-N

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O

Solubility

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/
Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/
Slightly soluble in ethyl ether and benzene; very soluble in ethanol.
Slightly sol in water, ether, glycerin and ethyl acetate.
Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate.
In water, 3.2X10+3 mg/l @ 15 °C
Solubility in water: poo

Synonyms

10,11-dimethoxystrychnine
brucine
bruzin
dimethoxystrychnine

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.